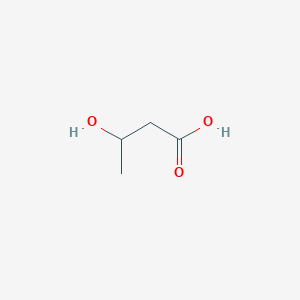

3-Hydroxybuttersäure

Übersicht

Beschreibung

beta-Hydroxybutyrat: (3-Hydroxybutansäure) ist ein Hauptketonkörper, der reversibel aus Acetoacetat gebildet wird. Es ist eine wasserlösliche Verbindung mit der chemischen Formel C4H8O3. Diese Verbindung wird in der Leber aus der Oxidation von Fettsäuren und ketogenen Aminosäuren synthetisiert. Es spielt eine entscheidende Rolle im Energiestoffwechsel, insbesondere während Phasen des Fastens, anhaltender Bewegung oder niedriger Kohlenhydratzufuhr .

Wissenschaftliche Forschungsanwendungen

Chemie: beta-Hydroxybutyrat wird als Vorläufer bei der Synthese verschiedener Chemikalien und Polymere verwendet. Es wird auch hinsichtlich seiner Rolle im Energiestoffwechsel und seines Potenzials als Biokraftstoff untersucht .

Biologie: In der biologischen Forschung wird beta-Hydroxybutyrat verwendet, um Stoffwechselwege und Energieproduktion zu untersuchen. Es wird auch hinsichtlich seiner Rolle in der Zellsignalisierung und Genexpression untersucht .

Medizin: beta-Hydroxybutyrat hat therapeutisches Potenzial bei der Behandlung neurodegenerativer Erkrankungen, Diabetes und Stoffwechselstörungen. Es wird auch hinsichtlich seiner entzündungshemmenden und antioxidativen Eigenschaften untersucht .

Industrie: Im Industriesektor wird beta-Hydroxybutyrat bei der Herstellung von biologisch abbaubaren Kunststoffen und als Bestandteil in Nahrungsergänzungsmitteln verwendet .

Wirkmechanismus

beta-Hydroxybutyrat entfaltet seine Wirkungen durch verschiedene Mechanismen:

Energiestoffwechsel: Es dient als effizienter mitochondrialer Brennstoff, verändert das NAD+/NADH-Verhältnis und reduziert die Produktion von reaktiven Sauerstoffspezies.

Signalmolekül: Es beeinflusst die Öffnung von Kaliumkanälen und die Regulation von Kalziumkanälen.

Entzündungshemmende Wirkungen: Es interagiert mit Inflammasomen in Immunzellen, um die Produktion von entzündungsfördernden Zytokinen zu reduzieren.

Wirkmechanismus

Target of Action

3-Hydroxybutyric acid (3-HB) is a very important metabolite that occurs in animals, bacteria, and plants . In animals, it binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), which is found in adipocytes, cells of the immune system, and some epithelial cells . This receptor plays a crucial role in inhibiting lipolysis and possibly also exerting antiatherogenic and anti-inflammatory effects .

Mode of Action

3-HB interacts with its targets in several ways. It is well known that in animals, 3-HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In addition to being an intermediate metabolite, 3-HB also acts as an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-HB itself, while others are indirect effects, regulated by the metabolites into which 3-HB is converted .

Biochemical Pathways

In humans, 3-HB is synthesized in the liver from acetyl-CoA . It is formed as a product of the normal metabolism of fatty acid oxidation . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In plants, 3-HB acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Pharmacokinetics

The pharmacokinetics of 3-HB are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, including both sodium-dependent transporters and proton-dependent transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .

Result of Action

The molecular and cellular effects of 3-HB’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of the most important regulatory functions of 3-HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . Due to the number of functions of this compound, it also shows promising therapeutic properties .

Action Environment

The action of 3-HB can be influenced by various environmental factors. For example, in a state of fasting or low blood glucose, 3-HB can be used as an energy source by the brain .

Biochemische Analyse

Biochemical Properties

In animals, 3-Hydroxybutyric acid is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-Hydroxybutyric acid mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .

Cellular Effects

3-Hydroxybutyric acid is not only an intermediate metabolite, but also an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-Hydroxybutyric acid itself, while others are indirect effects, regulated by the metabolites into which 3-Hydroxybutyric acid is converted .

Molecular Mechanism

One of the most important regulatory functions of 3-Hydroxybutyric acid is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . In adipocytes, cells of the immune system, and some epithelial cells, 3-Hydroxybutyric acid binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), thereby effectively imposing a negative feedback mechanism inhibiting lipolysis .

Temporal Effects in Laboratory Settings

The concentration of 3-Hydroxybutyric acid in human blood plasma, as with other ketone bodies, increases through ketosis . This elevated 3-Hydroxybutyric acid level is naturally expected, as 3-Hydroxybutyric acid is formed from acetoacetate .

Dosage Effects in Animal Models

In animal model studies, the use of 3-Hydroxybutyric acid was found to improve cognitive function and to reduce Aβ peptide accumulation and microglia overactivation in the brain . 3-Hydroxybutyric acid also enhances mitochondrial respiratory function of hippocampal neurons and protects them from the toxic effects of Aβ peptide .

Metabolic Pathways

In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .

Transport and Distribution

In animals, the transport of 3-Hydroxybutyric acid is less known than its synthesis . As a small polar molecule, 3-Hydroxybutyric acid easily dissolves in water and blood . The SLC16A6 monocarboxylate transporter may be a key transporter for 3-Hydroxybutyric acid export from the liver .

Subcellular Localization

It is known that 3-Hydroxybutyric acid can cross the blood-brain barrier, indicating that it can be localized in the central nervous system .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: beta-Hydroxybutyrat kann durch Reduktion von Acetoacetat unter Verwendung von beta-Hydroxybutyrat-Dehydrogenase synthetisiert werden. Dieses Enzym katalysiert die Umwandlung von Acetoacetat zu beta-Hydroxybutyrat in Gegenwart von NADH als Kofaktor .

Industrielle Produktionsverfahren: Die industrielle Produktion von beta-Hydroxybutyrat beinhaltet mikrobielle Fermentationsprozesse. Bestimmte Bakterien, wie z. B. Ralstonia eutropha, können Poly-beta-Hydroxybutyrat, ein Polymer von beta-Hydroxybutyrat, produzieren, das extrahiert und hydrolysiert werden kann, um beta-Hydroxybutyrat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: beta-Hydroxybutyrat kann durch beta-Hydroxybutyrat-Dehydrogenase zurück zu Acetoacetat oxidiert werden.

Reduktion: Acetoacetat kann zu beta-Hydroxybutyrat reduziert werden.

Polymerisation: beta-Hydroxybutyrat kann polymerisieren, um Poly-beta-Hydroxybutyrat zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: NAD+ als Kofaktor.

Reduktion: NADH als Kofaktor.

Polymerisation: Spezifische Bakterienstämme unter kontrollierten Fermentationsbedingungen.

Hauptprodukte:

Oxidation: Acetoacetat.

Reduktion: beta-Hydroxybutyrat.

Polymerisation: Poly-beta-Hydroxybutyrat.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Acetoacetat: Ein weiterer Ketonkörper, der im Gleichgewicht mit beta-Hydroxybutyrat steht.

Aceton: Ein Abbauprodukt von Acetoacetat.

Butyrat: Eine kurzkettige Fettsäure mit ähnlichen metabolischen und signalisierenden Eigenschaften.

Einzigartigkeit: beta-Hydroxybutyrat ist aufgrund seiner Stabilität und Nichtflüchtigkeit im Vergleich zu Aceton einzigartig. Es hat auch eine höhere Verbrennungswärme, was es zu einer effizienteren Brennstoffquelle für das Gehirn und andere Gewebe macht .

Biologische Aktivität

3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyrate, is a significant metabolite in various biological systems, functioning not only as an energy source but also as a signaling molecule. This article explores the biological activities of 3-HB, emphasizing its metabolic roles, regulatory functions, and potential therapeutic applications.

Metabolic Role

3-HB is primarily produced during the metabolism of fatty acids in the liver through a process called ketogenesis. It serves as an alternative energy source when glucose levels are low, such as during fasting or prolonged exercise. The compound can cross the blood-brain barrier, making it particularly important for brain metabolism during states of low glucose availability .

Regulatory Functions

Recent studies have highlighted 3-HB's role as a signaling molecule that influences various physiological processes:

- Gene Expression : 3-HB acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC2 and HDAC3. This inhibition leads to increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .

- Lipid Metabolism : 3-HB has been shown to regulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and synthesis .

- Neuronal Function : In animal models, elevated levels of 3-HB have been associated with improved cognitive function and neuroprotection, particularly under stress conditions .

Case Studies and Research Findings

- Exercise and Cognitive Function : A study demonstrated that prolonged exercise increases plasma levels of 3-HB, which subsequently enhances BDNF expression in the hippocampus, suggesting a link between physical activity, 3-HB levels, and cognitive benefits .

- Gut Microbiota Interaction : Research has indicated that dietary supplementation with 3-HB can alter gut microbiota composition, potentially enhancing gut health and influencing host metabolism. For instance, a study found that exogenous administration of 3-HB improved growth performance in young goats by positively affecting rumen microbiota .

Therapeutic Applications

Given its diverse biological activities, 3-HB has potential therapeutic applications:

- Neurological Disorders : Due to its neuroprotective effects and ability to enhance BDNF signaling, 3-HB is being explored as a treatment for conditions such as Alzheimer’s disease and other neurodegenerative disorders .

- Metabolic Disorders : The compound's role in lipid metabolism makes it a candidate for managing metabolic syndromes, including obesity and type 2 diabetes .

Data Table: Summary of Biological Activities of 3-Hydroxybutyric Acid

Eigenschaften

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.